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Compound of Interest

Compound Name: UTKO1

Cat. No.: B15601264 Get Quote

Disclaimer: The term "UTKO1" did not yield specific results in scientific literature. This guide

proceeds under the assumption that "UTKO1" is a likely typographical error for "UTX," also

known as Lysine-specific demethylase 6A (KDM6A). The information herein pertains to

UTX/KDM6A.

Introduction to UTX/KDM6A
Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX), encoded by the

KDM6A gene, is a critical epigenetic regulator.[1][2] It functions primarily as a histone

demethylase, specifically removing di- and tri-methyl groups from lysine 27 on histone H3

(H3K27me2/3), a mark typically associated with transcriptional repression.[2] By reversing this

repressive mark, UTX plays a pivotal role in gene activation.

UTX is a key component of the COMPASS-like MLL3/4 protein complexes, which are involved

in methylating H3K4, another histone mark linked to active transcription.[3] Its functions are

integral to numerous biological processes, including embryonic development, cell

differentiation, and tumor suppression.[2][3] Given its frequent mutation in various cancers,

such as urothelial carcinoma and multiple myeloma, UTX is a significant protein of interest for

drug development and therapeutic targeting.[1][4]

This guide provides an in-depth overview of the experimental methodologies used to identify

direct protein interactors and downstream genomic targets of UTX.
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Experimental Protocols for UTX Target Identification
The identification of UTX target proteins can be broadly categorized into two main approaches:

the discovery of direct protein-protein interactions and the identification of genomic loci

regulated by UTX, which in turn reveals downstream effector genes and proteins.

Method 1: Co-Immunoprecipitation followed by Mass
Spectrometry (Co-IP-MS) for Identifying Interacting
Proteins
This method is designed to isolate UTX and its direct binding partners from a cellular extract.

Protocol:

Cell Lysate Preparation:

Culture cells of interest (e.g., a human cancer cell line with endogenous UTX expression)

to approximately 80-90% confluency.

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

Lyse the cells by adding ice-cold IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137

mM NaCl, 1% NP-40, 2 mM EDTA, supplemented with protease and phosphatase

inhibitors).[5]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 20 minutes with occasional vortexing to ensure complete lysis.[5]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled

tube. Determine the protein concentration using a standard method like the BCA assay.

Immunoprecipitation of UTX Complex:
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Pre-clear the lysate by incubating it with Protein A/G magnetic beads for 1 hour at 4°C on

a rotator. This step reduces non-specific binding of proteins to the beads.

Place the tube on a magnetic rack and transfer the pre-cleared supernatant to a new tube.

Add a primary antibody specific to UTX to the pre-cleared lysate (typically 2-5 µg of

antibody per 500-1000 µg of total protein). As a negative control, use an isotype-matched

IgG antibody in a parallel sample.[6]

Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation to allow the

formation of antigen-antibody complexes.[7]

Add fresh Protein A/G magnetic beads to the mixture and incubate for another 2-4 hours

at 4°C to capture the UTX-antibody complexes.[5]

Washing and Elution:

Collect the beads using a magnetic rack and discard the supernatant.

Wash the beads three to five times with 1 mL of IP Lysis/Wash Buffer. For each wash,

resuspend the beads and incubate for 5 minutes on a rotator at 4°C.[7] These washes are

crucial for removing non-specifically bound proteins.

After the final wash, remove all residual buffer.

Elute the bound proteins from the beads. For mass spectrometry, a denaturing elution

buffer such as a urea-based buffer is often used to efficiently release all proteins.[6]

Alternatively, on-bead digestion can be performed.

Mass Spectrometry Analysis:

The eluted proteins are subjected to in-solution or on-bead tryptic digestion to generate

peptides.

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass

spectrometry (LC-MS/MS).[8]
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The MS data is then processed using a proteomics software suite (e.g., MaxQuant,

Proteome Discoverer) to identify and quantify the proteins. The peptide spectra are

searched against a human protein database.[8]

Proteins that are significantly enriched in the UTX-IP sample compared to the IgG control

are identified as potential UTX interactors.
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Fig 1. Experimental workflow for Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS).

Method 2: Chromatin Immunoprecipitation followed by
Sequencing (ChIP-seq) for Identifying Genomic Targets
As a histone demethylase, UTX acts directly on chromatin. ChIP-seq is the standard method to

identify the specific genomic regions where UTX binds, thereby revealing the genes it directly

regulates.

Protocol:

Cross-linking and Chromatin Preparation:

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-

link proteins to DNA.[9]

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Harvest and wash the cells with ice-cold PBS.
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Lyse the cells to release the nuclei.

Isolate the nuclei and resuspend them in a sonication buffer.

Shear the chromatin into fragments of 200-1000 base pairs using a sonicator. The

efficiency of this step is critical and must be optimized for each cell type and instrument.[9]

Immunoprecipitation:

Centrifuge the sonicated chromatin to pellet debris and collect the supernatant.

Pre-clear the chromatin with Protein A/G beads.

Incubate a portion of the chromatin overnight at 4°C with an antibody specific for UTX. A

parallel immunoprecipitation with a non-specific IgG antibody should be performed as a

negative control. A small fraction of the chromatin should be saved as an "input" control.

Add Protein A/G beads to capture the antibody-chromatin complexes.

Washing and Elution:

Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to

remove non-specifically bound chromatin.

Elute the immunoprecipitated chromatin from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the protein-DNA cross-links by incubating the eluted chromatin and the input

sample at 65°C for several hours in the presence of high salt.

Treat the samples with RNase A and Proteinase K to remove RNA and proteins.

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

Library Preparation and Sequencing:

Prepare DNA libraries from the ChIP and input DNA samples for next-generation

sequencing. This involves end-repair, A-tailing, and ligation of sequencing adapters.
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Perform high-throughput sequencing to generate millions of short DNA reads.

Data Analysis:

Align the sequencing reads to the reference human genome.

Use peak-calling algorithms (e.g., MACS2) to identify genomic regions that are

significantly enriched in the UTX-ChIP sample compared to the input control.

Annotate the identified peaks to nearby genes to generate a list of potential UTX target

genes.

Perform motif analysis on the peak regions to identify potential co-binding transcription

factors.

Data Presentation: UTX/KDM6A Interacting Proteins
Quantitative mass spectrometry experiments can identify and quantify proteins that interact

with UTX. The table below presents a list of known high-confidence UTX-interacting proteins,

primarily components of the MLL3/4 (COMPASS) complex, as identified through various

studies and compiled in databases like STRING.[10][11]

Note: The quantitative values (Fold Enrichment, p-value) are representative examples to

illustrate how such data would be presented. Actual values would be derived from specific

mass spectrometry experiments.
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Gene Symbol Protein Name
Function /
Complex

Fold
Enrichment
(Illustrative)

p-value
(Illustrative)

KMT2C

Lysine

methyltransferas

e 2C (MLL3)

MLL3/4

(COMPASS)

Complex; H3K4

methyltransferas

e

25.4 1.2e-8

KMT2D

Lysine

methyltransferas

e 2D (MLL4)

MLL3/4

(COMPASS)

Complex; H3K4

methyltransferas

e

22.8 3.5e-8

WDR5

WD repeat-

containing

protein 5

Core subunit of

MLL complexes
18.9 7.1e-7

RBBP5
Retinoblastoma-

binding protein 5

Core subunit of

MLL complexes
19.5 5.5e-7

ASH2L Ash2-like protein
Core subunit of

MLL complexes
17.3 9.8e-7

DPY30 Dpy-30 homolog
Core subunit of

MLL complexes
15.1 2.4e-6

PAXIP1
PAX-interacting

protein 1 (PTIP)

MLL3/4 complex

component; DNA

damage

response

12.6 1.1e-5

PAGR1
PTIP-associated

1

MLL3/4 complex

component
11.8 2.3e-5

NCOA6
Nuclear receptor

coactivator 6

MLL3/4 complex

component;

Transcriptional

coactivator

9.7 5.6e-5
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SUPT6H

SPT6 Homolog,

Histone

Chaperone

Transcription

elongation,

chromatin

reassembly

8.2 9.1e-5

UTX/KDM6A in NF-κB Signaling
Recent studies have implicated UTX in the regulation of the NF-κB (Nuclear Factor kappa-light-

chain-enhancer of activated B cells) signaling pathway. In neural stem cells, the knockout of

UTX was found to significantly inhibit the activation of NF-κB signaling.[2] This regulation

appears to be crucial for modulating macrophage migration in response to injury.[2]

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by IκB inhibitor

proteins.[12] Upon stimulation by signals like pro-inflammatory cytokines, an IKK complex is

activated, which then phosphorylates IκB.[12] This phosphorylation targets IκB for

ubiquitination and subsequent degradation by the proteasome, freeing the NF-κB dimer

(commonly p65/p50) to translocate to the nucleus.[12] In the nucleus, NF-κB acts as a

transcription factor to induce the expression of genes involved in inflammation, immunity, and

cell survival.

While the precise molecular link is still under investigation, UTX likely influences this pathway

by epigenetically regulating the expression of key components or modulators of the NF-κB

cascade. Loss of UTX could lead to increased H3K27me3 at the promoters of positive

regulators of the pathway or decreased H3K27me3 at the promoters of NF-κB inhibitors,

ultimately resulting in the observed inhibition of NF-κB activation.
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Fig 2. UTX/KDM6A regulation of the NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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